molecular formula C20H27N3OS B2610028 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,7-dimethyl-1,3-benzothiazole CAS No. 897484-98-9

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,7-dimethyl-1,3-benzothiazole

Cat. No.: B2610028
CAS No.: 897484-98-9
M. Wt: 357.52
InChI Key: UQOMYDHDNYXCQM-UHFFFAOYSA-N
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Description

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,7-dimethyl-1,3-benzothiazole is a complex organic compound that belongs to the benzothiazole family This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with a piperazine moiety and a cyclohexanecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,7-dimethyl-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the condensation of 4,7-dimethyl-1,3-benzothiazole with piperazine, followed by the introduction of the cyclohexanecarbonyl group. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,7-dimethyl-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzothiazole compounds.

Scientific Research Applications

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,7-dimethyl-1,3-benzothiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,7-dimethyl-1,3-benzothiazole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-cyclohexanecarbonyl)-3-(hydroxymethyl)piperazin-1-yl]-2-(trifluoromethyl)benzonitrile
  • N-[2-[4-(cyclohexanecarbonyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide

Uniqueness

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,7-dimethyl-1,3-benzothiazole stands out due to its unique combination of a benzothiazole ring with a piperazine moiety and a cyclohexanecarbonyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

cyclohexyl-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3OS/c1-14-8-9-15(2)18-17(14)21-20(25-18)23-12-10-22(11-13-23)19(24)16-6-4-3-5-7-16/h8-9,16H,3-7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOMYDHDNYXCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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